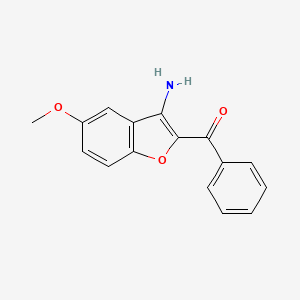

(3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone

描述

(3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone is a benzofuran-derived compound featuring a phenylmethanone group at the 2-position of the benzofuran ring, with amino (-NH₂) and methoxy (-OCH₃) substituents at positions 3 and 5, respectively. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzofuran scaffolds in antimicrobial, antioxidant, and receptor-targeting applications .

属性

IUPAC Name |

(3-amino-5-methoxy-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-11-7-8-13-12(9-11)14(17)16(20-13)15(18)10-5-3-2-4-6-10/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNUSSKCYSRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2N)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the benzofuran ring followed by the introduction of the amino and methoxy groups. The final step involves the attachment of the phenyl-methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

化学反应分析

Types of Reactions

(3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those related to (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone. For instance:

- Synthesis and Testing : Various benzofuran derivatives were synthesized and tested for their in vitro antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions exhibited significant antimicrobial effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell walls and interference with metabolic pathways. The presence of the amino and methoxy groups in the structure may enhance the interaction with microbial targets .

Anticancer Properties

Benzofuran derivatives have also been investigated for their anticancer properties:

- Cell Line Studies : Research has shown that certain benzofuran derivatives can inhibit the proliferation of cancer cell lines. For example, derivatives with a benzofuran core demonstrated cytotoxicity against breast cancer cells, suggesting their potential as chemotherapeutic agents .

- Structure-Activity Relationship : The anticancer activity of these compounds is often linked to their structural features. Modifications at specific positions on the benzofuran ring can lead to enhanced potency against various cancer types, indicating the importance of tailoring these compounds for specific therapeutic applications .

Synthetic Utility

The compound's structure makes it a valuable building block in organic synthesis:

- Synthetic Pathways : this compound can be utilized in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations. Its ability to participate in diverse reactions expands its utility in synthetic organic chemistry .

- Applications in Drug Development : Given its biological activity, this compound serves as a lead structure for the development of new drugs targeting infectious diseases and cancer. Researchers are exploring modifications that could improve efficacy and reduce toxicity .

Case Studies

Several case studies provide insights into the practical applications of this compound:

作用机制

The mechanism of action of (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.

相似化合物的比较

Structural and Substituent Variations

The following table highlights key structural differences between (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone and analogs:

| Compound Name | Substituents (Benzofuran Ring) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| This compound | 3-NH₂, 5-OCH₃ | 267.28 | Enhanced H-bonding, solubility |

| (3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone (2a) | 3-OCH₃, 5-NO₂ | 297.25 | Antimicrobial, antioxidant activity |

| (5-Bromo-3-methylbenzofuran-2-yl)(phenyl)methanone | 3-CH₃, 5-Br | 329.19 | Increased lipophilicity, reactivity |

| (3-Amino-benzofuran-2-yl)-phenyl-methanone (CAS 49615-93-2) | 3-NH₂ | 237.25 | Simplified structure, lower solubility |

Electronic and Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound is electron-donating, increasing electron density on the benzofuran ring.

- Solubility: The methoxy group in the target compound improves water solubility compared to bromo () or nitro substituents (), which are more hydrophobic. The amino group further enhances solubility via hydrogen bonding .

- Lipophilicity (logP): The bromo and methyl groups in (5-Bromo-3-methylbenzofuran-2-yl)(phenyl)methanone () increase logP, favoring membrane permeability but reducing aqueous solubility. The target compound’s logP is likely lower due to polar substituents .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 5-methoxy group in the target compound may improve metabolic stability compared to nitro or bromo analogs, which are prone to reduction or nucleophilic displacement.

- The amino group’s H-bonding capacity could enhance target affinity .

生物活性

(3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with an amino group and a methoxy group, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes, receptors, and proteins. The compound may influence signal transduction pathways, gene expression, and metabolic processes, leading to various therapeutic effects.

1. Anticancer Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating the antiproliferative activity of related compounds, some derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) as low as across multiple cancer types .

| Compound | Cell Line | GI50 Value () |

|---|---|---|

| 10h | Various | <0.01 |

| 32b | MDA-MB-435 | 0.229 |

| 11e | HeLa | >10 |

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have demonstrated that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . For instance, compounds with specific substitutions at the C-6 position exhibited MIC values (minimum inhibitory concentration) ranging from to against various strains including E. coli and S. aureus.

3. Mechanistic Insights

The mechanism underlying the anticancer properties often involves the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. Benzofuran derivatives have been shown to increase ROS levels in cancer cells, leading to cell death via caspase activation .

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of several benzofuran derivatives, including this compound. The results indicated that modifications at specific positions on the benzofuran ring significantly affected their potency against cancer cells:

- Methyl Group at C-3 : Enhanced activity compared to unsubstituted counterparts.

- Methoxy Group at C-6 : Essential for maintaining high antiproliferative activity.

This study reinforced the notion that structural modifications can drastically influence the biological efficacy of benzofuran derivatives .

常见问题

Q. What are the standard synthetic routes for (3-Amino-5-methoxy-benzofuran-2-yl)-phenyl-methanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example:

- Cyclization : A substituted nitrosalicylaldehyde or nitro-2-hydroxyacetophenone reacts with a brominated ketone (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) in dry acetone under reflux with K₂CO₃ to form the benzofuran core .

- Amination : Reduction of nitro groups to amines using NaBH₄ or catalytic hydrogenation, followed by purification via column chromatography .

- Optimization : Adjusting solvent polarity (e.g., THF vs. acetone), reaction time (18–48 hours), and stoichiometric ratios (e.g., 1:1 substrate-to-reagent) improves yield. Monitoring via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and methoxy/amino groups (δ 3.0–4.5 ppm). reports detailed shifts for benzofuran derivatives, e.g., δ 5.11 ppm for benzyloxy protons .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at 255.1016) .

- IR : Identifies carbonyl (C=O, ~1600 cm⁻¹) and NH₂ stretches (~3400 cm⁻¹) .

- Contradiction Resolution : If NMR signals overlap, use 2D techniques (COSY, HSQC) or compare with computational predictions (DFT) . Cross-validation with crystallography (SHELX-refined structures) resolves ambiguities .

Advanced Research Questions

Q. How can reaction mechanisms involving [3,3]-sigmatropic rearrangements be leveraged to synthesize structurally related benzofuran derivatives?

- Methodological Answer :

- Mechanistic Insight : A cascade [3,3]-sigmatropic rearrangement (e.g., Claisen or Cope) followed by aromatization enables regioselective benzofuran formation. For example, heating 2-acetylphenoxy esters in acetic anhydride triggers cyclization and rearrangement .

- Experimental Design : Use deuterium labeling (e.g., D₂O quench) to track proton migration. Monitor kinetics via in-situ IR or HPLC to identify rate-determining steps .

Q. What strategies are recommended for resolving crystallographic data discrepancies during structure validation?

- Methodological Answer :

- Software Tools : Refine X-ray data with SHELXL (for small molecules) or SHELXE (for macromolecules). Check for twinning, disorder, or missing symmetry using PLATON .

- Validation Metrics : Compare R-factors (<5% for high-resolution data), ADDSYM alerts, and Hirshfeld surface analysis. Re-measure problematic reflections or recollect data if thermal parameters exceed 0.1 Ų .

Q. How can the bioactivity of this compound be evaluated in biochemical assays, and what are common pitfalls?

- Methodological Answer :

- Assay Design : Use fluorogenic substrates (e.g., collagenase detection with 2-methoxy-2,4-diphenyl-3(2H)-furanone derivatives) for enzyme inhibition studies .

- Pitfalls :

- Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid aggregation.

- False Positives : Include controls with scrambled scaffolds and validate via orthogonal assays (e.g., SPR or ITC) .

Data Contradiction Analysis

Q. How should researchers address conflicting synthetic yields reported in literature for similar benzofuran derivatives?

- Methodological Answer :

- Root Causes : Variability arises from solvent purity (anhydrous vs. technical grade), catalyst batch (e.g., K₂CO₃ activity), or workup methods (e.g., extraction efficiency).

- Mitigation : Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, freshly distilled solvents). Report detailed procedures, including quenching pH and drying times for Na₂SO₄ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。